molecular formula C16H16FN3O5S B2920524 2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid CAS No. 2034277-34-2

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2920524
CAS No.: 2034277-34-2
M. Wt: 381.38
InChI Key: YGTAKLFDVBRNAA-UHFFFAOYSA-N
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Description

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is a sophisticated synthetic compound designed for pharmaceutical and biological chemistry research. This molecule integrates multiple pharmacologically relevant motifs, including a fluorinated benzoic acid core, a piperidine sulfonamide linker, and a pyrimidine ether head group. Its structure suggests significant potential as a key intermediate or scaffold in drug discovery programs, particularly in the development of targeted protein inhibitors. The structural elements of this compound are associated with a range of bioactivities. The pyrimidine ring is a privileged scaffold in medicinal chemistry, often found in compounds that act as kinase inhibitors . Molecules containing a sulfonamide group linked to a benzoic acid have demonstrated potent antiviral activity against viruses such as influenza (H1N1) and herpes simplex (HSV-1) in recent studies, making this a promising chemotype for investigating novel antiviral mechanisms . Furthermore, the combination of a fluorinated aromatic system with a sulfonyl group is a common feature in compounds that inhibit bacterial fatty acid biosynthesis (FAB), indicating potential for research into new antibacterial agents , especially against resistant Gram-positive strains like S. aureus . Researchers can utilize this chemical reagent to explore these mechanisms of action, develop structure-activity relationship (SAR) models, and synthesize novel derivatives for biological screening. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

2-fluoro-5-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c17-14-4-3-12(8-13(14)16(21)22)26(23,24)20-7-1-2-11(9-20)25-15-5-6-18-10-19-15/h3-6,8,10-11H,1-2,7,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTAKLFDVBRNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating the activity of the target. The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, often related to the function of their targets. The downstream effects would depend on the specific pathways involved.

Result of Action

The effects would likely be related to the modulation of the activity of its targets. The specific effects would depend on the nature of the targets and the biochemical pathways they are involved in.

Biological Activity

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives and exhibits structural features that suggest diverse pharmacological properties. The investigation into its biological activity includes studies on its antimicrobial, anticancer, and enzyme inhibition capabilities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FN₃O₄S
  • Molecular Weight : Approximately 373.42 g/mol
  • IUPAC Name : 2-Fluoro-5-(3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with sulfonamide or sulfonyl functional groups often exhibit significant antimicrobial properties. For example:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1512.5
Escherichia coli1810
Pseudomonas aeruginosa208

Studies have shown that similar structures demonstrate efficacy against these bacterial strains, indicating the potential for this compound to act as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in vitro against various cancer cell lines. The results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF7 (Breast Cancer)18Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

In these studies, the compound's ability to induce apoptosis was linked to the activation of caspases, which are critical for programmed cell death .

Enzyme Inhibition Studies

Enzyme inhibition studies have demonstrated that this compound may serve as a potent inhibitor for certain kinases involved in cancer progression. For instance:

Enzyme Target IC50 (nM) Selectivity
PI3Kδ14High selectivity over PI3Kα
EGFR>100Non-selective

This selectivity profile suggests that the compound could be developed into a targeted therapy for cancers characterized by PI3Kδ activation .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds, reinforcing the promising nature of sulfonamide derivatives in medicinal chemistry.

  • Study on Sulfonamide Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various sulfonamide derivatives and their antibacterial activities, noting that modifications at the piperidine ring enhanced activity against resistant bacterial strains .
  • Anticancer Activity Evaluation : Another investigation focused on the anticancer properties of pyrimidine-based compounds, revealing that structural modifications significantly influenced their efficacy against different cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS (if available) Molecular Formula Molecular Weight Key Substituents Applications/Notes References
Target Compound : 2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid N/A C₁₆H₁₅FN₃O₅S* ~383.37 (estimated) - Fluorine (2-position)
- Piperidine-sulfonyl-pyrimidinyloxy
Hypothesized use in drug discovery (kinase inhibitors) or agrochemicals N/A
2-Fluoro-5-(trifluoromethyl)benzoic acid 115029-23-7 C₈H₄F₄O₂ 208.11 - Trifluoromethyl (5-position) Organic synthesis intermediate; high purity (≥98%)
2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid 130683-46-4 C₁₂H₅ClF₄N₂O₄ 356.63 - Chloro (2-position)
- Dioxopyrimidine (5-position)
Drug impurity reference standard
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid 1179041-10-1 C₁₁H₉FN₂O₂ 220.2 - Pyrazole (5-position) Research chemical; potential medicinal chemistry applications
2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid 120890-57-5 C₁₃H₇ClF₄N₂O₄ 366.65 - Methyl-dioxopyrimidine
- Trifluoromethyl
Pharmaceutical impurity standard
2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid 1030686-17-9 C₁₄H₁₂FNO₄S 309.32 - Sulfamoyl (linked to 3-methylphenyl) Unknown; structural similarity to sulfonamide drugs

*Estimated based on structural composition.

Key Comparative Insights

Electronic and Steric Effects
  • Fluorine vs. Chlorine: The target compound’s 2-fluoro group (vs.
  • Sulfonyl Linker : Unlike sulfamoyl derivatives (e.g., ), the sulfonyl group in the target compound bridges the benzoic acid and pyrimidine-piperidine moieties, enabling conformational flexibility for target engagement.

Physicochemical Properties

  • Solubility : The piperidine ring in the target compound may improve water solubility compared to purely aromatic analogs (e.g., ).
  • Molecular Weight : At ~383 Da, the target compound falls within the acceptable range for drug candidates (typically <500 Da), unlike higher-MW perfluorinated derivatives (e.g., ).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid, and how is purity validated?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. For example, sulfonylation of the piperidine-pryimidinyl intermediate followed by coupling to the fluorinated benzoic acid scaffold. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and activation of carboxylic acids using reagents like EDCI/HOBt . Purity validation requires reverse-phase HPLC (≥98% purity) coupled with LC-MS for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, 19^{19}F) is critical for structural verification, with attention to splitting patterns from fluorine atoms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, lab coat, safety goggles) is mandatory. Use fume hoods for weighing and synthesis steps due to potential inhalation hazards. Waste disposal must follow institutional guidelines for sulfonamide-containing compounds, with segregation of organic and aqueous phases. Emergency protocols include immediate skin decontamination with soap/water and medical consultation for exposure incidents .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer : Due to the compound’s sulfonyl and benzoic acid groups, solubility in aqueous buffers (e.g., PBS) is pH-dependent. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in buffered solutions (pH 7.4) is standard. For low solubility, sonication or co-solvents like polyethylene glycol 400 (PEG-400) may be used, with stability assessed via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., EC50_{50} variability) be resolved when evaluating this compound’s activity?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell type, receptor density). Standardize assays using isogenic cell lines (e.g., HEK293-GPR119 stable transfectants) and include positive controls (e.g., BMS-903452, a known GPR119 agonist). Dose-response curves should be performed in triplicate with Hill slope analysis to confirm reproducibility. Orthogonal assays, such as cAMP accumulation and calcium flux measurements, can validate target engagement .

Q. What structural modifications could enhance the compound’s metabolic stability while retaining target affinity?

  • Methodological Answer : Replace metabolically labile groups (e.g., ester or ether linkages) with bioisosteres. For instance, substituting the pyrimidin-4-yloxy group with a pyridazin-3-yloxy moiety may reduce CYP450-mediated oxidation. Computational modeling (e.g., molecular docking to GPR119) can prioritize modifications. In vitro microsomal stability assays (human/rat liver microsomes) and metabolite profiling via HR-MS/MS are critical for validation .

Q. How does the sulfonyl group influence the compound’s pharmacokinetic profile in rodent models?

  • Methodological Answer : The sulfonyl group enhances plasma protein binding, affecting half-life. Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing) should measure AUC, Cmax_{max}, and clearance. Bile duct cannulation can assess enterohepatic recirculation. Comparative studies with des-sulfonyl analogs may isolate the group’s contribution to bioavailability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies in diabetic rodent models?

  • Methodological Answer : Use nonlinear regression (e.g., log[agonist] vs. response in Prism) to calculate EC50_{50}. For chronic models (e.g., Zucker diabetic fatty rats), mixed-effects models account for inter-animal variability. Power analysis (α=0.05, β=0.2) ensures adequate sample size (n=8–10/group). Include sham-treated controls to adjust for placebo effects .

Q. How can researchers differentiate target-mediated effects from off-target toxicity in cell-based assays?

  • Methodological Answer : Employ CRISPR/Cas9-generated knockout cell lines to confirm target specificity. Counter-screening against panels of related receptors (e.g., GPR120, GPR40) and kinase inhibitors (e.g., Dasatinib) identifies off-target interactions. High-content imaging (e.g., mitochondrial membrane potential assays) assesses cytotoxicity .

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